molecular formula C21H24N2O4 B3013974 3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-57-7

3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B3013974
CAS No.: 941872-57-7
M. Wt: 368.433
InChI Key: IMCXWPYWTZGMMP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene ring linked via an amide bond to a phenyl group substituted at the 3-position with a methyl group and at the 4-position with a 2-oxopiperidin-1-yl moiety. This structural motif is significant in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name

3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-10-16(7-8-19(14)23-9-5-4-6-20(23)24)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCXWPYWTZGMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 3-methyl-4-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a condensing agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperidone Derivatives

a) 4-(2-Aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide ()
  • Substituents: Piperidin-1-yl group (non-oxygenated), 3-chloro, 3,5-dimethyl.
  • Molecular Formula : C₂₂H₂₈ClN₃O₂.
  • The chloro and methyl substituents may enhance steric bulk compared to the target compound’s 3-methyl and oxopiperidine groups .
b) N-[2,4-Dimethoxy-3-methyl-5-(2-piperidin-1-ylethanoylamino)phenyl]-4-methyl-benzamide ()
  • Substituents: Piperidin-1-ylethanoylamino, 2,4-dimethoxy, 3-methyl.
  • The 2,4-dimethoxy substitution contrasts with the target’s 3,5-dimethoxy arrangement, altering electronic distribution .
c) Target Compound vs. Piperidone Analogs

The 2-oxopiperidin-1-yl group in the target compound introduces a ketone, increasing polarity (predicted logP ~4–5) and enabling stronger hydrogen-bond acceptor interactions compared to non-oxygenated piperidine derivatives. This may improve solubility and target engagement in biological systems .

Heteroaromatic Substituted Benzamides

a) 3,5-Dimethoxy-N-[4-(quinolin-2-yl)phenyl]benzamide ()
  • Substituents: Quinolin-2-yl group.
  • Molecular Formula : C₂₄H₂₀N₂O₃.
  • Key Differences: The bulky quinoline substituent increases aromatic surface area and logP (5.415), favoring hydrophobic interactions. This contrasts with the oxopiperidine’s polar lactam, which may prioritize hydrogen bonding over lipophilicity .
b) 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide ()
  • Substituents : Oxazole sulfamoyl group.
  • Molecular Formula : C₁₉H₁₉N₃O₇S.
  • The target compound’s oxopiperidine lacks such acidic protons but offers conformational rigidity .

Amide Linker Variations

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Substituents : N,O-bidentate directing group.
  • Key Differences : The hydroxyl and dimethyl groups enable metal coordination in catalysis, a feature absent in the target compound. This highlights divergent applications—catalytic vs. therapeutic .

Structural and Physicochemical Data Table

Compound Name (Reference) Substituents Molecular Formula Molecular Weight logP Key Features
Target Compound 3,5-Dimethoxy, 3-methyl, 2-oxopiperidine C₂₁H₂₄N₂O₄ 368.43 (calc.) ~4.5 Lactam ring for H-bonding, moderate logP
4-(2-Aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide Piperidin-1-yl, chloro, methyl C₂₂H₂₈ClN₃O₂ 410.93 5.4 High lipophilicity, steric bulk
3,5-Dimethoxy-N-[4-(quinolin-2-yl)phenyl]benzamide Quinolin-2-yl C₂₄H₂₀N₂O₃ 384.43 5.415 Aromatic bulk, hydrophobic interactions
4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide Oxazole sulfamoyl C₁₉H₁₉N₃O₇S 433.44 ~2.8 Sulfonamide acidity, polar substituent

Biological Activity

3,5-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including methoxy substitutions and a piperidine derivative, suggest potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

  • Chemical Formula : C21H24N2O4
  • IUPAC Name : this compound
  • Molecular Weight : 368.42 g/mol
Structural Feature Description
Methoxy GroupsPresent at positions 3 and 5 of the benzene ring
Piperidine DerivativeAttached to a phenyl group via an amide linkage

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, influencing various signaling pathways. The exact targets are still under investigation, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors linked to inflammatory responses.

Pharmacological Applications

Research indicates several potential pharmacological applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The presence of methoxy groups may enhance anti-inflammatory effects through modulation of pro-inflammatory cytokines.
  • Neurological Effects : Given its piperidine structure, it may have implications in neurological disorders by interacting with neurotransmitter systems.

Case Study 1: Anticancer Activity

A study evaluated the effects of similar benzamide derivatives on cancer cell lines. Results indicated that compounds with structural similarities exhibited significant inhibition of cell proliferation in U266 cancer cells with IC50 values in the low micromolar range . The mechanism involved arresting cells in the G0/G1 phase and inducing apoptosis.

Case Study 2: Anti-inflammatory Effects

Research on related compounds demonstrated their ability to reduce inflammation markers in vitro. These compounds inhibited the production of TNF-alpha and IL-6 in macrophages, suggesting a potential for treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AnticancerInduces apoptosis in U266 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 production
NeuroprotectivePotential modulation of neurotransmitter systems

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